![molecular formula C13H16N2O5S B5244278 methyl N-[(4-nitrophenyl)carbonyl]methioninate](/img/structure/B5244278.png)
methyl N-[(4-nitrophenyl)carbonyl]methioninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[(4-nitrophenyl)carbonyl]methioninate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a nitrophenyl group attached to a carbonyl group, which is further linked to a methionine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-nitrophenyl)carbonyl]methioninate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenylchloroformate with methionine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is usually carried out at temperatures ranging from 10 to 40°C with constant stirring for 1 to 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-[(4-nitrophenyl)carbonyl]methioninate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Sodium borohydride (NaBH4), hydrazine (N2H4)
Substitution: Triethylamine (TEA), tetrahydrofuran (THF)
Major Products Formed
Reduction: 4-aminophenyl derivatives
Substitution: Various carbamate derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Methyl N-[(4-nitrophenyl)carbonyl]methioninate has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of methyl N-[(4-nitrophenyl)carbonyl]methioninate involves its interaction with biological molecules through its carbamate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitrophenyl group can also participate in redox reactions, further influencing the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl N-(4-nitrophenyl)carbamate: Similar structure but lacks the methionine moiety.
2-Methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate: Contains additional methyl and nitro groups.
Uniqueness
Methyl N-[(4-nitrophenyl)carbonyl]methioninate is unique due to the presence of the methionine moiety, which imparts specific biological properties and potential applications in medicine and biology. Its ability to undergo various chemical reactions also makes it a versatile compound in organic synthesis.
Eigenschaften
IUPAC Name |
methyl 4-methylsulfanyl-2-[(4-nitrobenzoyl)amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-20-13(17)11(7-8-21-2)14-12(16)9-3-5-10(6-4-9)15(18)19/h3-6,11H,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHCJGKDVFLBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-methyl-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5244202.png)
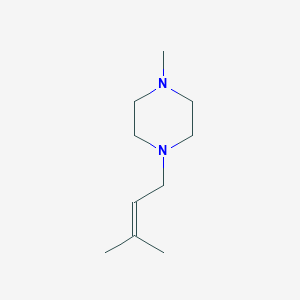
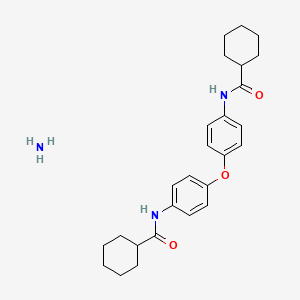
![N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-ethoxybenzamide](/img/structure/B5244222.png)

![N'-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B5244230.png)
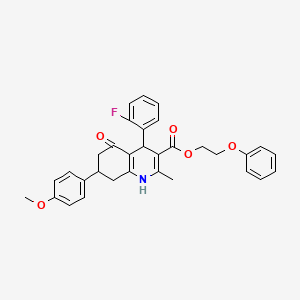
![N-methyl-N-[(5-methyl-2-furyl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5244244.png)
![[(8-Chloro-2-methyl-3-propylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B5244247.png)
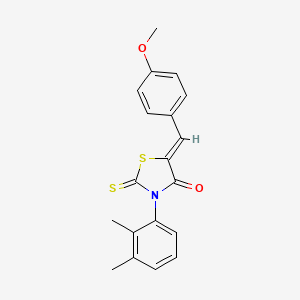
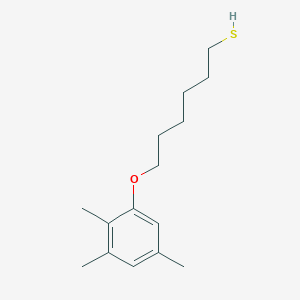
![N-[(2,5-dimethylphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B5244294.png)
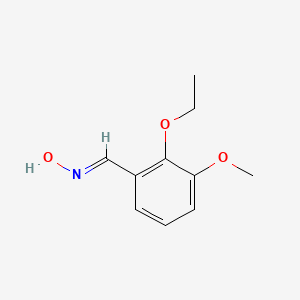
![3-(7-Methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaen-4-yl)propanoic acid](/img/structure/B5244313.png)
